The Benzoxazole Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals
The Benzoxazole Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals
An in-depth exploration of the fundamental chemical, physical, and biological properties of the benzoxazole core, a privileged scaffold in modern medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, providing a technical overview of the benzoxazole moiety, including its synthesis, reactivity, and diverse pharmacological applications, with a focus on quantitative data and detailed experimental methodologies.
Core Properties of the Benzoxazole Scaffold
The benzoxazole scaffold is a heteroaromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring.[1][2] This bicyclic structure, with the molecular formula C₇H₅NO and a molar mass of 119.12 g/mol , serves as a cornerstone for the development of numerous biologically active molecules.[2] Its aromaticity confers relative stability, while the presence of nitrogen and oxygen heteroatoms provides reactive sites for functionalization.[2][3] The planar nature of the benzoxazole ring system facilitates π–π stacking and other non-covalent interactions with biological macromolecules.[4]
Physicochemical Properties
The fundamental physicochemical properties of the parent benzoxazole molecule are summarized in the table below. These properties can be significantly altered by the introduction of various substituents, a key strategy in modulating the pharmacokinetic and pharmacodynamic profiles of benzoxazole-based drug candidates.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅NO | [2] |
| Molar Mass | 119.12 g/mol | [2] |
| Melting Point | 27-30 °C | [2] |
| Boiling Point | 182-185 °C | [5] |
| Appearance | Colorless to pale yellow solid | [6] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [6] |
| Odor | Similar to pyridine | [2] |
Chemical Reactivity
The benzoxazole ring system is susceptible to a range of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Electrophilic substitution reactions, such as nitration and halogenation, predominantly occur at the C6 position of the benzene ring.[2] The presence of electron-withdrawing groups can influence the position of substitution.[2] Nucleophilic attack can also occur, particularly at the C2 position, which is a common site for introducing substituents to modulate biological activity.[7][8]
Synthesis of Benzoxazole Derivatives
A variety of synthetic methodologies have been developed for the construction of the benzoxazole scaffold, with the most common approach involving the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative.[9][10]
General Experimental Protocol for the Synthesis of 2-Substituted Benzoxazoles
This protocol describes a widely used method for the synthesis of 2-substituted benzoxazoles via the condensation of a 2-aminophenol with a carboxylic acid, often facilitated by a dehydrating agent or catalyst.
Materials:
-
2-Aminophenol
-
Substituted carboxylic acid
-
Polyphosphoric acid (PPA) or another suitable catalyst/dehydrating agent
-
Toluene or other appropriate solvent
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of 2-aminophenol (1.0 equivalent) in a suitable solvent such as toluene, add the substituted carboxylic acid (1.1 equivalents).
-
Add polyphosphoric acid (or another catalyst) to the mixture.
-
Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-substituted benzoxazole.
Spectroscopic Characterization
The structural elucidation of newly synthesized benzoxazole derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic protons of the benzoxazole core typically appear in the range of δ 7.0-8.0 ppm.[11][12] The chemical shifts of these protons are influenced by the nature and position of substituents on the ring. The proton at the 2-position, if present, is characteristically deshielded.
-
¹³C NMR: The carbon atoms of the benzoxazole ring resonate in the aromatic region of the spectrum (δ 110-165 ppm).[11][12] The C2 carbon is typically observed at a downfield chemical shift due to its proximity to both the oxygen and nitrogen atoms.
Infrared (IR) Spectroscopy
The IR spectrum of a benzoxazole derivative will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key absorptions include:
-
C=N stretching vibration around 1500-1600 cm⁻¹.[13]
-
C-O stretching vibration around 1240 cm⁻¹.[14]
-
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
-
Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.[11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition.[15]
Biological Activities and Therapeutic Potential
Benzoxazole derivatives exhibit a remarkable diversity of pharmacological activities, making them a "privileged scaffold" in drug discovery.[16][17] These activities include antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][18][19]
Anticancer Activity
Many benzoxazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[20] Their mechanisms of action are varied and include the inhibition of key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and DNA topoisomerases.[20][21]
VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[20] Certain benzoxazole derivatives have been shown to be potent inhibitors of VEGFR-2 kinase activity.[19][20][22]
Signaling Pathway of VEGFR-2 Inhibition by Benzoxazole Derivatives
Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.
DNA topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription.[1] Some benzoxazole derivatives act as DNA topoisomerase I or II inhibitors, leading to DNA damage and apoptosis in cancer cells.[21][23][24]
Mechanism of DNA Topoisomerase Inhibition
Caption: Benzoxazole derivatives can stabilize the DNA-topoisomerase cleavage complex.
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][25]
Materials:
-
Human cancer cell line (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Benzoxazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[26]
-
Treat the cells with various concentrations of the benzoxazole derivative and a vehicle control (DMSO) for 48-72 hours.[26]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[25]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[25]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for MTT Cytotoxicity Assay
Caption: A generalized workflow for determining the cytotoxicity of benzoxazole derivatives.
Antimicrobial Activity
Benzoxazole derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[15][27][28]
Experimental Protocol: Antimicrobial Screening (Broth Microdilution Method)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Benzoxazole derivative stock solution (in DMSO)
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to 0.5 McFarland turbidity
Procedure:
-
Dispense 100 µL of sterile broth into each well of a 96-well plate.
-
Add 100 µL of the benzoxazole derivative stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Inoculate each well with 5 µL of the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The benzoxazole scaffold represents a highly versatile and privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of potent biological activities. The synthetic tractability of the benzoxazole core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties. This technical guide has provided a comprehensive overview of the fundamental properties, synthesis, characterization, and biological evaluation of benzoxazole derivatives, with the aim of equipping researchers and drug development professionals with the necessary knowledge to further exploit the therapeutic potential of this remarkable heterocyclic system. Future research in this area will undoubtedly lead to the discovery of novel and effective therapeutic agents for a variety of diseases.
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